Didesmethylsibutramine

Description

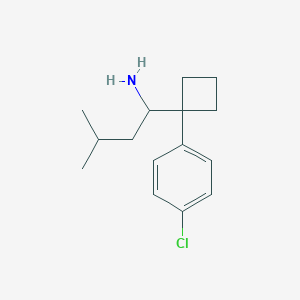

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSACWZKKZPCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801004734 | |

| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84467-54-9 | |

| Record name | N-Didesmethylsibutramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Didemethylsibutramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDESMETHYLSIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987R943R3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Didesmethylsibutramine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacological properties of Didesmethylsibutramine, a primary active metabolite of the anorectic agent Sibutramine. The focus is on its core mechanism of action, supported by quantitative data, experimental methodologies, and detailed molecular pathway visualizations.

Introduction and Metabolic Pathway

This compound, also known as dinorsibutramine or BTS-54505, is a key pharmacologically active metabolite of Sibutramine.[1][2] Sibutramine itself is a prodrug that undergoes extensive first-pass metabolism in the liver to exert its therapeutic effects.[1][3][4] The pharmacological activity of Sibutramine is predominantly attributed to its secondary amine (desmethylsibutramine, M1) and primary amine (this compound, M2) metabolites, which are significantly more potent as monoamine reuptake inhibitors than the parent compound.[1][5][6]

The metabolic conversion occurs via a two-step N-demethylation process mediated by the cytochrome P450 enzyme system. Sibutramine is first metabolized to desmethylsibutramine (M1), a reaction primarily catalyzed by CYP3A4.[1][4] Subsequently, desmethylsibutramine is converted to this compound (M2) by CYP2B6 and CYP2C19.[2][7]

Core Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for this compound is the inhibition of the presynaptic reuptake of monoamine neurotransmitters.[5] It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] By binding to and blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and, to a lesser extent, the dopamine transporter (DAT), this compound increases the concentration of these neurotransmitters in the synaptic cleft.[1][5][8] This enhancement of serotonergic, noradrenergic, and dopaminergic neurotransmission is believed to mediate its therapeutic effects, particularly appetite suppression (anorectic effect) and increased satiety.[1][3][5][9] Unlike older anorectic agents like amphetamine, Sibutramine and its metabolites act as reuptake inhibitors rather than causing the release of neurotransmitters.[1][4]

Quantitative Data: Transporter Binding Affinity

The potency of this compound and its individual stereoisomers has been quantified through in vitro binding assays. The data reveals a high affinity for both NET and SERT. Notably, the pharmacological activity is stereoselective, with the (R)-enantiomer being a more potent inhibitor of monoamine reuptake than the (S)-enantiomer.[1][2] The (R)-enantiomers of both desmethyl- and this compound exhibit significantly stronger anorectic effects in animal models.[1][10]

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |

| This compound (racemic) | 20 | 15 | 45 |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

| Data sourced from Wikipedia, citing relevant pharmacological studies.[1] |

Experimental Protocols: Radioligand Binding Assay

The binding affinities (Ki values) presented above are typically determined using in vitro radioligand binding assays. This methodology quantifies the affinity of a test compound for a specific transporter protein by measuring its ability to displace a known high-affinity radiolabeled ligand.

Detailed Methodology:

-

Tissue/Cell Preparation : Membranes are prepared from cells (e.g., HEK293 cells) that have been transfected to express a high density of the target human monoamine transporter (SERT, NET, or DAT).

-

Incubation : The cell membranes are incubated in a buffer solution containing:

-

A specific radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Equilibrium : The mixture is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

-

Separation : The reaction is terminated by rapid filtration through glass fiber filters. This separates the membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification : The amount of radioactivity trapped on the filters is measured using liquid scintillation counting. This value represents the amount of bound radioligand.

-

Data Analysis : The data are used to generate a competition curve, plotting the percentage of radioligand displaced against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant), which represents the affinity of the compound for the transporter, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Additional Pharmacological Effects

Beyond monoamine reuptake inhibition, studies have suggested other potential mechanisms that contribute to the overall pharmacological profile of Sibutramine's metabolites. This compound has been shown to induce thermogenesis, which may contribute to an increase in energy expenditure.[11][12] Additionally, it has been reported to inhibit NMDA-evoked activity, suggesting a potential modulation of excitatory amino acid pathways.[11]

Conclusion

This compound is a potent, stereoselective, centrally acting monoamine reuptake inhibitor and the principal active metabolite of Sibutramine. Its mechanism of action is centered on the inhibition of SERT, NET, and DAT, leading to elevated synaptic concentrations of serotonin, norepinephrine, and dopamine. This activity, particularly the potent inhibition of norepinephrine and serotonin reuptake, is the primary driver of the anorectic effects observed with Sibutramine administration. The quantitative differences in binding affinity, especially the superior potency of the (R)-enantiomer, are critical considerations for drug design and development professionals exploring related pharmacological targets.

References

- 1. Sibutramine - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain Serotonin Transporter Occupancy by Oral Sibutramine Dosed to Steady State: A PET Study Using 11C-DASB in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-Desmethylsibutramine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Understanding the Pharmacological Action of Sibutramine – Heart and Lung Transplant National Recovery Program [hlt-nrp.org]

- 10. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Didesmethylsibutramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethylsibutramine, the primary amine metabolite of the anti-obesity agent sibutramine, is a pharmacologically active compound that functions as a monoamine reuptake inhibitor and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and summarizing key analytical data. The information presented is intended to support researchers and drug development professionals in the chemical synthesis, purification, and analytical identification of this important metabolite.

Synthesis of this compound

The synthesis of this compound, chemically known as 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine, is a multi-step process commencing from 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile. The overall synthetic scheme involves a Grignard reaction to introduce the isobutyl group, followed by the reduction of the resulting intermediate to the final primary amine product.

Synthesis Pathway

The synthesis can be logically divided into two primary stages:

-

Grignard Reaction: Formation of an intermediate through the reaction of 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile with isobutylmagnesium bromide.

-

Reduction: Conversion of the intermediate to this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (this compound)

This protocol is a composite of methodologies described in the scientific and patent literature.

Step 1: Grignard Reaction

-

Objective: To synthesize the imine intermediate by reacting 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile with isobutylmagnesium bromide.

-

Materials:

-

1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile[2]

-

Isobutylmagnesium bromide solution (in diethyl ether)

-

Anhydrous diethyl ether

-

Toluene

-

Concentrated hydrochloric acid

-

Water

-

-

Procedure:

-

Dissolve 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile in anhydrous diethyl ether.

-

To this solution, add the isobutylmagnesium bromide solution dropwise at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, replace the ether with toluene and heat the mixture under reflux for 1 hour.

-

Cool the reaction mixture and quench by the slow addition of water, followed by concentrated hydrochloric acid.

-

Heat the mixture under reflux for an additional hour to facilitate the formation of the ketone intermediate, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one.[3]

-

Extract the product with diethyl ether, wash with water, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Step 2: Reduction to this compound

-

Objective: To reduce the intermediate to the final primary amine.

-

Materials:

-

Crude product from Step 1

-

Sodium borohydride (NaBH₄)

-

Ethanol or Methanol

-

Diethyl ether

-

Water

-

-

Procedure:

-

Dissolve the crude intermediate in ethanol or methanol.

-

Cool the solution in an ice bath (0-25°C) and add sodium borohydride (NaBH₄) portion-wise.[4]

-

Stir the reaction mixture for at least one hour at this temperature.[4]

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Treat the residue with diethyl ether and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.[4]

-

The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., acetone/water) after conversion to its hydrochloride salt.[5]

-

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are typically employed.

Analytical Data

| Analytical Technique | Parameter | Observed Value |

| Mass Spectrometry (MS) | Molecular Weight | 251.79 g/mol [5] |

| Monoisotopic Mass | 251.1440774 Da[6] | |

| m/z (Parent Ion [M+H]⁺) | 252.2[7] | |

| MS/MS Fragmentation Ions | 124.9[7] | |

| ¹H NMR Spectroscopy | Chemical Shift (δ) | Expected signals for aromatic protons, cyclobutyl protons, isobutyl protons, and the amine proton. Specific shifts are dependent on the solvent used. |

| ¹³C NMR Spectroscopy | Chemical Shift (δ) | Expected signals for aromatic carbons, cyclobutyl carbons, and isobutyl carbons. |

| FTIR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C-Cl stretching. |

Experimental Methodologies for Characterization

Protocol 2: Mass Spectrometry Analysis

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or time-of-flight mass spectrometer with an electrospray ionization (ESI) source.

-

Procedure:

-

Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample into the LC system for chromatographic separation. A C18 reversed-phase column is commonly used.

-

Perform mass analysis in positive ion mode.

-

For MS/MS, select the parent ion (m/z 252.2) and subject it to collision-induced dissociation to obtain the product ion spectrum. The major fragment is typically observed at m/z 124.9, corresponding to the chlorophenylcyclobutyl moiety.[7]

-

Protocol 3: NMR Spectroscopy

-

Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Protocol 4: FTIR Spectroscopy

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

-

Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mechanism of Action and Biological Characterization

This compound exerts its pharmacological effects through two primary mechanisms: inhibition of monoamine reuptake and antagonism of the NMDA receptor.

Signaling Pathways

References

- 1. CN1016245B - N, the preparation method of N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride-hydrate - Google Patents [patents.google.com]

- 2. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]

- 3. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lawdata.com.tw [lawdata.com.tw]

Didesmethylsibutramine: A Comprehensive Technical Guide to a Key Sibutramine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of didesmethylsibutramine (M2), a primary active metabolite of the anorectic drug sibutramine. Sibutramine, a serotonin-norepinephrine reuptake inhibitor, exerts its pharmacological effects largely through its active metabolites, including this compound.[1] This document details the chemical properties, metabolic pathways, and pharmacokinetics of this compound. Furthermore, it provides comprehensive experimental protocols for its analysis in various matrices and outlines its mechanism of action. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Sibutramine, previously marketed for the management of obesity, is a prodrug that undergoes extensive first-pass metabolism to form two major active metabolites: desmethylsibutramine (M1) and this compound (M2).[1] These metabolites are significantly more potent as monoamine reuptake inhibitors than the parent compound.[1] this compound, also known as dinorsibutramine, is a primary amine metabolite that plays a crucial role in the overall pharmacological activity of sibutramine.[2] Understanding the characteristics and behavior of this metabolite is essential for a complete comprehension of sibutramine's efficacy and safety profile.

Chemical and Physical Properties

This compound is a primary amine with the chemical formula C15H22ClN. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | [3][4] |

| Synonyms | Dinorsibutramine, Bisnorsibutramine, BTS-54524 | [5] |

| CAS Number | 84467-54-9 | [3][4] |

| Molecular Formula | C15H22ClN | [3][4] |

| Molecular Weight | 251.79 g/mol | [3][4] |

| InChIKey | WQSACWZKKZPCHN-UHFFFAOYSA-N | [5] |

Metabolic Pathway

Sibutramine is metabolized in the liver primarily by the cytochrome P450 enzyme system. The metabolic cascade leading to the formation of this compound involves two successive N-demethylation steps.

Sibutramine is first metabolized to desmethylsibutramine (M1) by CYP3A4.[1] Subsequently, desmethylsibutramine is further demethylated to this compound (M2) primarily by the CYP2B6 isoenzyme.[5] These active metabolites are then further metabolized to inactive hydroxylated and conjugated products, which are primarily excreted in the urine.[1]

Pharmacokinetics

This compound exhibits a longer half-life than the parent drug, contributing significantly to the duration of pharmacological activity. The pharmacokinetic parameters of this compound are summarized in Table 2.

| Parameter | Value | Condition | Population | Source |

| Cmax | 6.19 ng/mL (geometric mean) | Single 15 mg oral dose of sibutramine | Obese adolescents | [6] |

| AUC0-inf | 90.5 ng·h/mL (geometric mean) | Single 15 mg oral dose of sibutramine | Obese adolescents | [6] |

| Tmax | ~3 hours | Single 15 mg oral dose of sibutramine | Obese adolescents | [6] |

| Half-life (t1/2) | 16 hours | Following sibutramine administration | Not specified | [1] |

| Half-life (t1/2) | 18 hours | Fasting | Healthy adults | [7] |

| Half-life (t1/2) | 20-22 hours | Fed | Healthy adults |

Pharmacodynamics and Mechanism of Action

This compound is a potent inhibitor of the reuptake of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA) at the synaptic cleft.[1] This inhibition leads to increased levels of these neurotransmitters in the brain, which is believed to enhance satiety and increase energy expenditure. The binding affinities (Ki) of this compound and its enantiomers for the monoamine transporters are presented in Table 3. The (R)-enantiomer is noted to have a more potent anorectic effect.[1]

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| This compound | 20 | 15 | 45 |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

Experimental Protocols

Analysis of this compound in Human Plasma by LC-MS/MS

This protocol describes a validated method for the quantification of this compound in human plasma.

6.1.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., Bisoprolol or deuterated this compound)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

tert-Butyl methyl ether (TBME)

-

Ammonium acetate

-

Acetic acid

-

Ultrapure water

-

Human plasma (blank)

6.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma in a centrifuge tube, add the internal standard solution.

-

Vortex the sample for 5 seconds.

-

Add 4.0 mL of TBME.

-

Shake the mixture for 25 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.[2]

-

Transfer 2.5 mL of the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 300 µL of the mobile phase.[2]

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

6.1.3. Chromatographic and Mass Spectrometric Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) or equivalent

-

Mobile Phase: 20 mM ammonium acetate in water (pH 4.0 with acetic acid) and acetonitrile (67:33 v/v)[2]

-

Flow Rate: 0.40 mL/min[2]

-

Injection Volume: 30 µL[2]

-

MS System: Sciex API 5000 or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition: m/z 252.2 → 124.9 (example transition, may need optimization)[3]

6.1.4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, ICH) for selectivity, linearity, accuracy, precision, recovery, and stability. A typical linear range for this compound in plasma is 10.0–10,000.0 pg/mL.[3]

Analysis of this compound in Dietary Supplements by HPLC-UV/MS

This protocol is suitable for the detection and quantification of this compound as an adulterant in dietary supplements.

6.2.1. Materials and Reagents

-

This compound reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

6.2.2. Sample Preparation

-

Homogenize the solid dietary supplement sample.

-

Weigh 0.5 g of the powdered sample into a vial.

-

Add a known volume of methanol and extract using an ultrasonic bath for 10 minutes.

-

Filter the extract.

-

Dilute the filtrate with methanol to a final volume of 10 mL.

-

Inject an aliquot into the HPLC system.

6.2.3. Chromatographic and Spectrometric Conditions

-

HPLC System: Waters Alliance or equivalent

-

Column: Spherisorb C8 (4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: Gradient elution with (A) acetonitrile and (B) 0.2% formic acid with 20 mM ammonium acetate in water.

-

Gradient Program: Maintain A at 4% for 3 min, linearly increase to 40% over 7 min, and hold at 40% for 10 min.

-

Flow Rate: 1 mL/min

-

Column Temperature: 30°C

-

UV Detection: 223 nm

-

MS Detection (for confirmation): ESI-MS, selected ion recording at m/z 252 for this compound.

6.2.4. Method Validation The method should be validated for linearity, accuracy, precision, and robustness. A typical calibration curve range is 0.025–1.0 mg/mL.

Synthesis of this compound Reference Standard

While detailed, step-by-step synthesis protocols for this compound are not widely published in readily accessible literature, its synthesis would logically follow from the demethylation of sibutramine or desmethylsibutramine. A potential synthetic route could involve the formylation of the primary amine precursor followed by reduction, or direct reductive amination. However, for research and analytical purposes, this compound hydrochloride is commercially available as a reference standard from various chemical suppliers.

Conclusion

This compound is a pharmacologically important metabolite of sibutramine, contributing significantly to its therapeutic and adverse effects. This technical guide has provided a comprehensive overview of its chemical properties, metabolic fate, pharmacokinetics, and analytical methodologies. The detailed protocols and data presented herein are intended to serve as a valuable resource for the scientific community engaged in research and development in the fields of pharmacology, toxicology, and analytical chemistry. The provided diagrams of the metabolic pathway and analytical workflow offer a clear visual representation of these complex processes.

References

- 1. N,N-Didesmethyl sibutramine Hydrochloride - Acanthus Research [acanthusresearch.com]

- 2. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]

- 3. Didesmethyl sibutramine | 84467-54-9 | FD21744 | Biosynth [biosynth.com]

- 4. Didesmethyl Sibutramine | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

Didesmethylsibutramine: A Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylsibutramine, also known as N,N-didesmethylsibutramine or BTS 54524, is a primary active metabolite of the anti-obesity drug sibutramine.[1][2] Following oral administration, sibutramine undergoes N-demethylation to form desmethylsibutramine (M1) and subsequently this compound (M2).[2] The therapeutic effects of sibutramine are largely attributed to these active metabolites, which act as potent inhibitors of monoamine reuptake.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its analysis and a visualization of its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that while data for the hydrochloride salt is more readily available, information on the free base is less common in the literature.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | [4][5] |

| Synonyms | N,N-Didesmethylsibutramine, Dinorsibutramine, Bisnorsibutramine, BTS-54524 | [2] |

| Molecular Formula | C15H22ClN | [4] |

| Molecular Weight | 251.79 g/mol | [4][6] |

| CAS Number | 84467-54-9 (for racemic) | [4][5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 337.90 °C | [7] |

| Melting Point | Data not available for the free base. N-Formyl N,N-Didesmethyl Sibutramine has a melting point of 110-111°C. | [8] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[9] Quantitative data not readily available. | [9] |

| pKa (Strongest Basic) | 9.74 | [10] |

| logP | 4.39 - 4.84 | [10] |

| Appearance | Yellow to Orange Oil (for the deuterated form) | [11] |

Experimental Protocols

Analysis of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is adapted from methodologies described for the simultaneous determination of sibutramine and its metabolites in biological matrices.[2][4][11][12]

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

2. Chromatographic Conditions:

-

Column: Spherisorb C8 reversed-phase column or equivalent (e.g., Merck, Purospher RP-18e, 30 mm × 4.0 mm, 3 μm).[2][12]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution of 0.2% formic acid containing 20mM ammonium acetate. A typical isocratic condition could be a mixture of 20 mM ammonium acetate pH 4.0 in water and acetonitrile (67:33 v/v).[2][4][12]

-

Flow Rate: 0.40 mL/min.[4]

-

Injection Volume: 30 µL.[2]

-

Column Temperature: 30°C.[2]

-

UV Detection (for HPLC-UV): 223 nm.[12]

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): 252.2.[12]

-

Product Ion (m/z): 124.9.

4. Sample Preparation (from plasma):

-

To a 500 µL plasma sample, add an internal standard (e.g., Bisoprolol).

-

Perform liquid-liquid extraction with 4.0 mL of tert-butyl methyl ether (TBME).

-

Vortex the mixture for 5 seconds and shake for 25 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 2.50 mL of the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue with 0.30 mL of the mobile phase.[2][11]

5. Calibration:

-

Prepare a series of calibration standards in blank plasma over a concentration range of 0.10 to 11.00 ng/mL.[2][11]

Signaling Pathways and Mechanisms

This compound exerts its pharmacological effects by acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), it increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. This enhanced signaling in the central nervous system contributes to a feeling of satiety and reduced appetite.

Metabolic Pathway of Sibutramine

The following diagram illustrates the metabolic conversion of sibutramine to its active metabolites, including this compound.

Caption: Metabolic conversion of sibutramine to its active metabolites.

Mechanism of Action of this compound

The diagram below depicts the mechanism of action of this compound at the neuronal synapse.

Caption: Inhibition of neurotransmitter reuptake by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]

- 3. Sibutramine, a serotonin uptake inhibitor, increases dopamine concentrations in rat striatal and hypothalamic extracell… [ouci.dntb.gov.ua]

- 4. longdom.org [longdom.org]

- 5. ContaminantDB: Sibutramine, Didesmethyl [contaminantdb.ca]

- 6. WO2002083631A1 - Procedes permettant la preparation de this compound et d'autres derives de sibutramine - Google Patents [patents.google.com]

- 7. Didesmethyl sibutramine | 84467-54-9 | FD21744 | Biosynth [biosynth.com]

- 8. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stereoselective Pharmacology of Didesmethylsibutramine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the (R)- and (S)-enantiomers of didesmethylsibutramine, the active secondary amine metabolite of the anti-obesity drug sibutramine. It has been established that the pharmacological activity of sibutramine is primarily attributable to its monoamine reuptake inhibiting metabolites, this compound and desmethylsibutramine. This document outlines the stereoselective differences in their interaction with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Detailed experimental protocols for the synthesis, chiral resolution, and pharmacological evaluation of these enantiomers are provided, alongside a quantitative summary of their binding affinities. Furthermore, this guide includes visualizations of the relevant signaling pathways to provide a comprehensive understanding of their mechanism of action.

Introduction

Sibutramine, a formerly marketed anti-obesity medication, functions as a prodrug, undergoing hepatic metabolism by the cytochrome P450 isoenzyme CYP3A4 to its pharmacologically active primary and secondary amine metabolites, desmethylsibutramine and this compound.[1] These metabolites are potent inhibitors of the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine.[1] The anorectic effects of sibutramine, which contribute to weight loss, are primarily attributed to the actions of these metabolites.[1] this compound possesses a chiral center, and its enantiomers exhibit significant differences in their pharmacological profiles. The (R)-enantiomer has been shown to have more potent anorectic effects compared to the (S)-enantiomer.[1] This guide focuses on the synthesis, separation, and comparative pharmacological characterization of the (R)- and (S)-enantiomers of this compound.

Quantitative Data Summary

The binding affinities of the (R)- and (S)-enantiomers of this compound for the human serotonin, norepinephrine, and dopamine transporters are summarized in the table below. The data clearly indicate a higher affinity of the (R)-enantiomer for the norepinephrine and dopamine transporters, while the (S)-enantiomer shows very low affinity for all three transporters.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

Table 1: In vitro binding affinities (Ki) of (R)- and (S)-didesmethylsibutramine at human monoamine transporters.[1]

Experimental Protocols

Synthesis of Racemic this compound

A common route for the synthesis of racemic this compound involves the demethylation of sibutramine.

Materials:

-

Sibutramine hydrochloride

-

A suitable demethylating agent (e.g., α-chloroethyl chloroformate followed by methanolysis, or a strong acid like HBr)

-

Anhydrous solvent (e.g., dichloromethane, dichloroethane)

-

Methanol

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve sibutramine hydrochloride in the chosen anhydrous solvent under an inert atmosphere.

-

Add the demethylating agent dropwise at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction (e.g., by adding methanol for the von Braun reaction).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and basify with a sodium bicarbonate solution to a pH of 8-9.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic extract to yield crude racemic this compound.

-

The crude product can be further purified by column chromatography.

Chiral Resolution of Racemic this compound using Tartaric Acid

The separation of the (R)- and (S)-enantiomers of this compound can be achieved by fractional crystallization of their diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid.[2]

Materials:

-

Racemic this compound

-

(+)-Tartaric acid

-

Methanol

-

Filtration apparatus

-

Polarimeter for determining enantiomeric excess

Procedure:

-

Dissolve racemic this compound in a minimal amount of hot methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.

-

Slowly add the tartaric acid solution to the this compound solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate out of the solution.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This crystalline solid is the diastereomeric salt of one of the enantiomers.

-

The mother liquor will be enriched in the other diastereomeric salt.

-

To liberate the free amine, dissolve the collected crystals in water and basify with a suitable base (e.g., sodium hydroxide) to a pH of 10-12.

-

Extract the aqueous solution with an organic solvent (e.g., dichloromethane).

-

Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

-

The enantiomeric excess (e.e.) of the resolved product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

-

The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.

In Vitro Monoamine Reuptake Inhibition Assay

This assay measures the ability of the this compound enantiomers to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

Cell culture medium and reagents

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Radiolabeled monoamines: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine

-

(R)- and (S)-didesmethylsibutramine test solutions at various concentrations

-

Known potent reuptake inhibitors for each transporter to determine non-specific uptake (e.g., paroxetine for SERT, desipramine for NET, and GBR12909 for DAT)

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere and grow to a suitable confluence.

-

Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

-

Compound Addition: Add varying concentrations of the (R)- and (S)-didesmethylsibutramine test solutions to the wells. Also include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known inhibitor).

-

Initiation of Uptake: Add the radiolabeled monoamine to each well to initiate the uptake reaction.

-

Incubation: Incubate the plates for a short, defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37 °C).

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the this compound enantiomers to the monoamine transporters by measuring their ability to displace a specific radioligand.

Materials:

-

Cell membranes prepared from HEK293 cells expressing human SERT, NET, or DAT

-

Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)

-

(R)- and (S)-didesmethylsibutramine test solutions at various concentrations

-

Known potent ligands for each transporter to determine non-specific binding

-

Assay buffer

-

Glass fiber filters

-

Filtration manifold

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration close to its Kd, and varying concentrations of the (R)- or (S)-didesmethylsibutramine test solutions. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).

-

Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of monoamine reuptake by binding to SERT, NET, and DAT. This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.

Norepinephrine Transporter (NET) Inhibition

Caption: Inhibition of the Norepinephrine Transporter (NET) by this compound enantiomers.

Dopamine Transporter (DAT) Inhibition

Caption: Inhibition of the Dopamine Transporter (DAT) by this compound enantiomers.

Serotonin Transporter (SERT) Inhibition

Caption: Inhibition of the Serotonin Transporter (SERT) by this compound enantiomers.

Experimental Workflow

Caption: Overall experimental workflow for the characterization of this compound enantiomers.

Conclusion

The pharmacological activity of this compound is significantly influenced by its stereochemistry. The (R)-enantiomer is a more potent inhibitor of norepinephrine and dopamine reuptake compared to the (S)-enantiomer, which likely underlies its superior anorectic effects. This technical guide provides the foundational information and detailed experimental protocols necessary for researchers to further investigate the nuanced pharmacology of these enantiomers. A thorough understanding of their stereoselective interactions with monoamine transporters is crucial for the development of more targeted and efficacious therapeutics in the future.

References

Didesmethylsibutramine's Role in Appetite Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethylsibutramine (DDMS) is one of the two major active metabolites of the anorectic drug sibutramine.[1][2] As a potent monoamine reuptake inhibitor, DDMS plays a significant role in the appetite-suppressing effects of its parent compound. This technical guide provides an in-depth analysis of the mechanism of action, quantitative pharmacological data, and experimental methodologies related to the anorectic properties of this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in the study of appetite regulation and the development of anti-obesity therapeutics.

Mechanism of Action: Inhibition of Monoamine Reuptake

This compound exerts its appetite-suppressing effects primarily by acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] By blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters in the presynaptic neuronal membrane, DDMS increases the concentration of these neurotransmitters in the synaptic cleft.[1][2] This enhanced monoaminergic neurotransmission in key brain regions involved in appetite control, such as the hypothalamus, is believed to be the primary mechanism for its anorectic effects.[4]

The serotonergic and noradrenergic systems are particularly implicated in the regulation of satiety and food intake.[3] Increased levels of serotonin and norepinephrine are thought to enhance the feeling of fullness and reduce the drive to eat.[3] While its affinity for the dopamine transporter is lower than for SERT and NET, the inhibition of dopamine reuptake may also contribute to the overall effect on appetite and reward pathways.[1]

Enantioselectivity

This compound is a chiral molecule, and its enantiomers exhibit different pharmacological activities. The (R)-enantiomer of this compound is a more potent inhibitor of monoamine reuptake and possesses significantly stronger anorectic activity in animal models compared to the (S)-enantiomer.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound and its related compounds for the human serotonin, norepinephrine, and dopamine transporters.

Table 1: Binding Affinities (Ki, nM) of Sibutramine and its Metabolites for Monoamine Transporters

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |

| Sibutramine | 298–2,800 | 350–5,451 | 943–1,200 |

| Desmethylsibutramine | 15 | 20 | 49 |

| This compound | 20 | 15 | 45 |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

Table 2: Monoamine Reuptake Inhibition (IC50, nM) of this compound

| Transporter | IC50 (nM) |

| SERT | Varies by study; generally potent |

| NET | Varies by study; generally potent |

| DAT | Varies by study; less potent than SERT/NET |

Note: Specific IC50 values for this compound are less consistently reported across publicly available literature compared to Ki values. The general trend indicates potent inhibition of SERT and NET, with weaker inhibition of DAT.

Signaling Pathways in Appetite Suppression

The inhibition of monoamine reuptake by this compound initiates a cascade of downstream signaling events in the hypothalamus, a critical brain region for energy homeostasis. The increased synaptic concentrations of serotonin and norepinephrine are thought to modulate the activity of key neuronal populations involved in appetite control, primarily the pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, and the neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the arcuate nucleus.

Anorexigenic POMC/CART neurons are stimulated by increased serotonergic and noradrenergic signaling, leading to the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin 4 receptors (MC4R) in other hypothalamic areas to promote satiety and reduce food intake. Conversely, the activity of orexigenic NPY/AgRP neurons is thought to be inhibited, further contributing to the anorectic effect.

Experimental Protocols

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for SERT, NET, and DAT.

Materials:

-

Membrane Preparations: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human SERT, NET, or DAT. Alternatively, synaptosomal preparations from specific brain regions (e.g., rat striatum for DAT, cerebral cortex for NET) can be used.

-

Radioligands:

-

For SERT: [³H]Citalopram or [³H]Paroxetine

-

For NET: [³H]Nisoxetine or [³H]Tomoxetine

-

For DAT: [³H]GBR 12935 or [³H]WIN 35,428

-

-

Test Compound: this compound

-

Reference Compounds (for non-specific binding):

-

For SERT: Fluoxetine or Paroxetine (10 µM)

-

For NET: Desipramine or Mazindol (10 µM)

-

For DAT: Mazindol or Nomifensine (10 µM)

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold assay buffer. Centrifuge to pellet membranes, wash, and resuspend in fresh assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

-

Incubation: Add membrane preparation, radioligand (at a concentration near its Kd), and either buffer, reference compound, or this compound to the wells. Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Anorectic Effects in Rodents

This protocol describes an acute food intake study in rats to evaluate the anorectic effects of this compound.

Animals:

-

Male Sprague-Dawley or Wistar rats, individually housed.

-

Acclimatized to the housing conditions and handling for at least one week prior to the experiment.

Procedure:

-

Habituation: For several days leading up to the experiment, provide rats with a highly palatable, pre-weighed amount of food (e.g., wet mash or high-fat diet) for a limited period each day (e.g., 4 hours) to establish a stable baseline of food intake.

-

Fasting: Prior to drug administration, fast the animals overnight (approximately 16 hours) with free access to water.

-

Drug Administration: Administer this compound or vehicle (e.g., saline or a suitable solvent) via the desired route (e.g., intraperitoneal injection, oral gavage). A range of doses should be tested.

-

Food Presentation: At a set time after drug administration (e.g., 30-60 minutes), present the pre-weighed, palatable food to the rats.

-

Food Intake Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: Compare the food intake of the this compound-treated groups to the vehicle-treated control group. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent effects on food consumption.

Assessment of Locomotor Activity

To distinguish between a specific anorectic effect and a general sedative or motor-impairing effect, it is crucial to assess locomotor activity.

Apparatus:

-

Open-field arenas equipped with automated infrared beam-break detection systems or video-tracking software.

Procedure:

-

Habituation: Acclimatize the rats to the open-field arenas for a set period (e.g., 30-60 minutes) on the day before the experiment.

-

Drug Administration: Administer this compound or vehicle as in the food intake study.

-

Locomotor Activity Recording: Immediately after drug administration, place the rats in the open-field arenas and record locomotor activity (e.g., distance traveled, number of beam breaks) for a defined period (e.g., 1-2 hours).

-

Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group to identify any significant stimulant or depressant effects.

Conclusion

This compound is a potent, centrally acting appetite suppressant that functions through the inhibition of serotonin, norepinephrine, and to a lesser extent, dopamine reuptake. Its anorectic effects are well-documented in preclinical models and are primarily mediated by the modulation of hypothalamic neuronal circuits that control satiety and food intake. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the continued investigation of this compound and the development of novel anti-obesity therapeutics targeting the monoaminergic system. Further research is warranted to fully elucidate the specific downstream signaling events and the precise role of individual neuronal populations in mediating the anorectic effects of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Sibutramine - Wikipedia [en.wikipedia.org]

- 3. Anorexic properties of three monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC-MS/MS Quantification of Didesmethylsibutramine

Introduction

Didesmethylsibutramine (DDSB) is one of the active metabolites of sibutramine, a drug formerly used for the treatment of obesity. Due to safety concerns, sibutramine has been withdrawn from many markets, but it is still sometimes found as an undeclared ingredient in dietary supplements.[1] Accurate and sensitive quantification of its metabolites, such as DDSB, in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and regulatory monitoring.[2][3] This document provides a detailed protocol for the quantification of this compound in human plasma using a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Principle

This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from endogenous plasma components, followed by detection and quantification using a tandem mass spectrometer. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the analyte.[2][4] An internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample processing and instrument response.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

This compound-d7 (or other suitable deuterated analog) as an internal standard (IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium formate

-

Formic acid

-

Methyl tertiary butyl ether (MTBE)

-

Potassium dihydrogen phosphate (KH2PO4)

-

Human plasma (with K2EDTA as anticoagulant)[2]

-

Ultrapure water

2. Standard Solutions and Quality Control Sample Preparation

-

Stock Solutions (100.0 µg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.[2][5]

-

Intermediate Solutions: Prepare intermediate dilutions from the stock solutions in a suitable solvent, such as 50% methanol.[2]

-

Calibration Standards: Spike blank human plasma with the intermediate solutions to obtain a series of calibration standards with concentrations ranging from 10.0 to 10,000.0 pg/mL.[2]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 30.0, 3500.0, and 8000.0 pg/mL).[2]

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a polypropylene tube.[2]

-

Add 50 µL of the internal standard solution (e.g., 30.0 ng/mL).[2]

-

Add 100 µL of 10 mM KH2PO4 solution.[2]

-

Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for approximately 5 minutes.[2]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[2]

-

Transfer the supernatant (organic layer) to a clean polypropylene tube.[2]

-

Evaporate the solvent to dryness under a stream of nitrogen gas at 40 °C.[2]

-

Reconstitute the dried residue with 200 µL of the mobile phase (e.g., acetonitrile:5 mM ammonium formate, 90:10, v/v) and vortex for 2 minutes.[2]

-

Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.[2]

4. HPLC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions for the HPLC and MS/MS systems.

Table 1: HPLC Parameters

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)[2] |

| Mobile Phase | 5 mM Ammonium Formate : Acetonitrile (10:90, v/v)[2] |

| Flow Rate | 0.6 mL/min[2] |

| Injection Volume | 20 µL[2] |

| Column Temperature | 40 °C[6] |

| Run Time | Approximately 7 minutes[2] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Applied Biosystems Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| MRM Transitions | This compound: m/z 252.2 → 124.9[2] |

| This compound-d7 (IS): m/z 259.3 → 125.1[2] | |

| Collision Energy (CE) | Optimized for the specific instrument and analyte |

| Declustering Potential (DP) | Optimized for the specific instrument and analyte |

| Entrance Potential (EP) | Optimized for the specific instrument and analyte |

| Collision Cell Exit Potential (CXP) | Optimized for the specific instrument and analyte |

5. Data Analysis and Quantification

-

Peak areas of this compound and the internal standard are integrated using the instrument's software.

-

A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

-

The concentration of this compound in the QC and unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The described method should be fully validated according to regulatory guidelines (e.g., FDA or ICH).[1][7] Key validation parameters are summarized below.

Table 3: Method Validation Parameters

| Parameter | Acceptance Criteria | Example Results |

| Linearity (r) | ≥ 0.99[2] | ≥ 0.9997 over 10.0–10,000.0 pg/mL[2] |

| Within-Run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[2] | 1.6–2.8%[2] |

| Between-Run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[2] | 2.1–3.4%[2] |

| Within-Run Accuracy (%) | 85–115% (80–120% at LLOQ)[2] | 96.3–98.7%[2] |

| Between-Run Accuracy (%) | 85–115% (80–120% at LLOQ)[2] | 98.0–100.4%[2] |

| Recovery | Consistent and reproducible | Not explicitly stated, but liquid-liquid extraction is a well-established technique.[2] |

| Stability | Analyte should be stable under various storage and processing conditions | The drug and its metabolites were found to be stable in plasma samples.[2] |

Visualizations

Caption: Experimental workflow for this compound quantification.

Conclusion

The presented HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation using liquid-liquid extraction and the optimized instrumental parameters ensure high-quality data suitable for various research and clinical applications. The method has been shown to have excellent linearity, precision, and accuracy over a wide concentration range, making it a valuable tool for professionals in drug development and related fields.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]

- 6. doi.nrct.go.th [doi.nrct.go.th]

- 7. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]

Application Note: Quantification of Didesmethylsibutramine in Biological Matrices using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of didesmethylsibutramine, a primary active metabolite of sibutramine, in biological samples using gas chromatography-mass spectrometry (GC-MS). The protocol includes sample extraction, derivatization, and optimized GC-MS parameters for accurate quantification. This method is crucial for pharmacokinetic studies, forensic toxicology, and in the monitoring of illicit adulteration in dietary supplements.

Introduction

This compound is a significant metabolite of sibutramine, an appetite suppressant that has been withdrawn from many markets due to cardiovascular side effects. The detection and quantification of this metabolite are essential for understanding the pharmacokinetics of sibutramine and for detecting its illegal use. Gas chromatography-mass spectrometry offers a reliable and sensitive platform for the analysis of this compound, particularly when coupled with a derivatization step to enhance its volatility and chromatographic performance.[1] This document provides a comprehensive protocol for the analysis of this compound in various matrices.

Experimental Protocol

Sample Preparation

The following protocol outlines the extraction of this compound from a urine matrix. Modifications may be required for other biological matrices or dietary supplements.

a. Enzymatic Hydrolysis: Since sibutramine metabolites are often excreted as glucuroconjugates, an initial hydrolysis step is necessary to free the analytes.[1]

-

To 1 mL of urine sample, add a suitable volume of β-glucuronidase solution.

-

Incubate the mixture under appropriate conditions (e.g., at 50°C for 2 hours) to ensure complete hydrolysis.

b. Liquid-Liquid Extraction (LLE):

-

Adjust the pH of the hydrolyzed sample to be alkaline (pH 9-10) using a suitable buffer or base.

-

Add 5 mL of an organic solvent mixture (e.g., n-hexane/ethyl acetate, 9:1 v/v).

-

Vortex the mixture for 5-10 minutes to ensure thorough extraction.

-

Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

c. Concentration:

-

Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.[1][2]

-

The dried residue is then ready for derivatization.

Derivatization

Derivatization is a critical step to improve the volatility and thermal stability of this compound for GC-MS analysis.[3][4] Trimethylsilyl (TMS) derivatization is a common and effective method.[1]

-

To the dried sample extract, add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate the mixture at 70°C for 30 minutes to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted for the analysis of derivatized this compound.

-

Gas Chromatograph: Agilent 7890A GC or equivalent

-

Mass Spectrometer: Agilent 5975C MSD or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.

-

Mass Range (Full Scan): 50-500 m/z

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of sibutramine and its metabolites, which can be expected to be similar for this compound analysis.

| Parameter | Value | Reference |

| Linearity Range | 1 - 1000 ng/mL | [5] |

| Limit of Detection (LOD) | 0.05 - 10 ng/mL | [1][5] |

| Limit of Quantification (LOQ) | 5 ng/mL | |

| Intraday Precision (%RSD) | 5.5% - 10.6% | [6] |

| Interday Precision (%RSD) | 15.0% - 22.8% | [6] |

| Recovery | 39% - 42% | [6] |

Experimental Workflow Diagram

Caption: Workflow for this compound Analysis.

References

- 1. Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. jfda-online.com [jfda-online.com]

- 4. weber.hu [weber.hu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Detection of Didesmethylsibutramine in Dietary Supplements by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the detection and quantification of didesmethylsibutramine, an analog of the withdrawn anti-obesity drug sibutramine, in dietary supplements. The illegal adulteration of weight-loss supplements with synthetic pharmaceutical substances poses a significant health risk to consumers. The described method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the unambiguous identification and quantification of this compound.[1][2] This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development.

Introduction

Sibutramine and its analogs, such as N-desmethylsibutramine (desmethylsibutramine) and N,N-didesmethylsibutramine (this compound), have been illegally identified in dietary supplements marketed for weight loss.[1] Sibutramine was withdrawn from the market in several countries due to an increased risk of cardiovascular events. This compound is a pharmacologically active metabolite of sibutramine. The presence of these undeclared substances in supplements can lead to serious adverse health effects.[1]

Therefore, robust and sensitive analytical methods are crucial for the screening and confirmation of this compound in complex matrices such as dietary supplements. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and ability to provide structural information, which is essential for definitive identification. This application note details a validated LC-MS/MS method for the determination of this compound in various dietary supplement formulations.

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥ 99%)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Dietary supplement samples (capsules, powders, teas)

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for constructing a calibration curve (e.g., 0.002 to 0.1 µg/mL).[1]

Sample Preparation

-

Homogenization: For solid samples like capsules or tablets, grind the contents to a fine, homogeneous powder. For liquid or tea samples, use them directly.

-

Extraction: Accurately weigh 0.5 g of the homogenized sample into a centrifuge tube. Add 10 mL of methanol.[3]

-

Sonication: Vortex the mixture and sonicate in an ultrasonic bath for 10 minutes to ensure complete extraction of the analyte.[3]

-

Centrifugation/Filtration: Centrifuge the sample to pellet any solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is commonly used.[1]

-

Mobile Phase:

-

Gradient Elution: A gradient elution program should be optimized to ensure good separation of this compound from other matrix components.

-

Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[3]

-

Injection Volume: 5 µL.[3]

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).[3]

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transition for this compound. A common transition is m/z 252.1 → 125.0.[1]

Data Presentation

The following table summarizes the quantitative data from a representative LC-MS/MS method for the detection of this compound.

| Parameter | Value | Reference |

| Linearity Range | 0.002 - 0.1 µg/mL | [1] |

| Correlation Coefficient (r²) | > 0.999 | [3] |

| Limit of Detection (LOD) | 1.3 ng/mL | |

| Limit of Quantification (LOQ) | 4.0 ng/mL | |

| Recovery | 91.87% - 96.46% | [4] |

| Precision (RSD) | < 15% | [3] |

Results and Discussion

The described LC-MS/MS method provides a reliable and robust approach for the detection and quantification of this compound in a variety of dietary supplement matrices. The sample preparation procedure is straightforward, involving a simple methanol extraction.[3] The use of a C18 column with a gradient elution of acetonitrile and acidified water with ammonium acetate allows for effective chromatographic separation.[1]

Mass spectrometric detection using ESI in the positive ion mode and MRM provides high specificity and sensitivity, allowing for the confident identification and quantification of this compound even at low concentrations. The validation parameters, including linearity, LOD, LOQ, recovery, and precision, demonstrate that the method is accurate and reproducible.

Conclusion